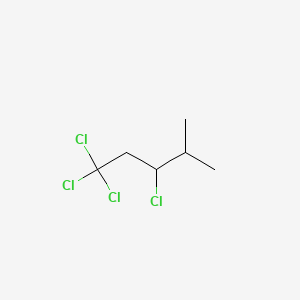

1,1,1,3-Tetrachloro-4-methylpentane

描述

Overview of Polyhalogenated Organic Compounds in Contemporary Chemical Research

Polyhalogenated compounds (PHCs) are organic molecules containing multiple halogen atoms. wikipedia.org This class of chemicals includes well-known groups such as polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and chlorinated paraffins (CPs). wikipedia.org PHCs have been utilized in a vast array of manufactured products, including fire-resistant coatings, pesticides, plasticizers, and lubricants. wikipedia.orgnih.govlgcstandards.com

In contemporary chemical research, PHCs are of significant interest due to their chemical stability and unique properties. nih.gov For instance, fluorinated hydrocarbons, or fluorocarbons, are known for their exceptional stability and lack of reactivity, making them suitable for applications like non-stick coatings and as potential blood replacements due to their ability to dissolve large quantities of oxygen. libretexts.org The study of PHCs also extends to their environmental fate and potential for bioaccumulation, driving research into their detection, degradation, and the development of safer alternatives. wikipedia.orgnih.govresearchgate.net The synthesis of these compounds, often involving radical substitution reactions, is another active area of investigation. wikipedia.org

Rationale for Investigating 1,1,1,3-Tetrachloro-4-methylpentane

While extensive research specifically targeting this compound is not widely published, its investigation is warranted within the broader context of chlorinated alkanes. The rationale for studying this compound stems from its potential to serve as a model for understanding the physical, chemical, and toxicological properties of more complex chlorinated paraffin (B1166041) mixtures. Its specific structure, featuring a tetrachlorinated pentane (B18724) backbone with a methyl branch, provides a platform for examining how such structural motifs influence properties like solubility, reactivity, and environmental persistence.

The synthesis of specifically structured chlorinated alkanes like this compound can also provide insights into reaction mechanisms, such as radical addition and telomerization, which are used in the industrial production of chlorinated paraffins. researchgate.net By studying simpler, well-defined molecules, researchers can better understand the complex mixtures that constitute commercial chlorinated paraffin products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 62103-09-7 | epa.gov |

| Molecular Formula | C6H10Cl4 | epa.gov |

| Molecular Weight | 223.96 g/mol | epa.gov |

| InChI | InChI=1S/C6H10Cl4/c1-4(2)5(7)3-6(8,9)10/h4-5H,3H2,1-2H3 | |

| InChIKey | NEPBEPYINQHTKZ-UHFFFAOYSA-N |

Historical Context of Related Chlorinated Alkanes in Synthetic Chemistry and Environmental Studies

Chlorinated alkanes, also known as chlorinated paraffins (CPs), have been produced commercially since the 1930s. researchgate.netindustrialchemicals.gov.au They are synthesized by the reaction of chlorine gas with paraffin fractions. wikipedia.org These compounds found widespread use as high-temperature lubricants, plasticizers in polymers like PVC, flame retardants, and as additives in paints and sealants. nih.govlgcstandards.comnih.gov

CPs are typically categorized by the length of their carbon chain: short-chain (SCCPs, C10-13), medium-chain (MCCPs, C14-17), and long-chain (LCCPs, C>17). lgcstandards.comwikipedia.org Historically, their utility was the primary focus. However, over time, the environmental persistence and potential for bioaccumulation of certain CPs, particularly the short-chain varieties, became a significant concern. nih.govresearchgate.netindustrialchemicals.gov.au This has led to increased environmental monitoring and regulatory actions in several countries. lgcstandards.comresearchgate.net For example, some short-chain chlorinated paraffins have been classified as Persistent Organic Pollutants (POPs) under the Stockholm Convention. industrialchemicals.gov.au The historical trajectory of chlorinated alkanes from widely used industrial chemicals to substances of environmental concern underscores the importance of ongoing research into their properties and environmental behavior. nih.govindustrialchemicals.gov.au

Table 2: Classification of Chlorinated Paraffins

| Classification | Carbon Chain Length |

|---|---|

| Short-Chain Chlorinated Paraffins (SCCPs) | C10–C13 |

| Medium-Chain Chlorinated Paraffins (MCCPs) | C14–C17 |

| Long-Chain Chlorinated Paraffins (LCCPs) | C>17 |

Structure

3D Structure

属性

CAS 编号 |

62103-09-7 |

|---|---|

分子式 |

C6H10Cl4 |

分子量 |

223.9 g/mol |

IUPAC 名称 |

1,1,1,3-tetrachloro-4-methylpentane |

InChI |

InChI=1S/C6H10Cl4/c1-4(2)5(7)3-6(8,9)10/h4-5H,3H2,1-2H3 |

InChI 键 |

NEPBEPYINQHTKZ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C(CC(Cl)(Cl)Cl)Cl |

产品来源 |

United States |

Synthetic Methodologies and Reaction Engineering of 1,1,1,3 Tetrachloro 4 Methylpentane

Direct Halogenation Approaches for 1,1,1,3-Tetrachloro-4-methylpentane Synthesis

Direct halogenation presents a pathway to synthesize chlorinated alkanes. However, achieving the specific isomer this compound through this approach is challenging due to selectivity issues.

Radical Chlorination of Alkane Precursors (e.g., 4-Methylpentane)

The synthesis of this compound can be envisioned through the free-radical chlorination of 4-methylpentane. This method, while straightforward in concept, is complicated by a lack of selectivity, leading to a mixture of chlorinated products. ncert.nic.in Free-radical chlorination of alkanes is often not a suitable method for preparing specific alkyl halides when different types of C-H bonds are present. libretexts.orglibretexts.org

The reaction proceeds via a free-radical chain mechanism, which is characterized by three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The process begins when the chlorine molecule (Cl₂) absorbs energy, typically from ultraviolet (UV) light or heat. This energy input causes the homolytic cleavage of the relatively weak Cl-Cl bond, generating two highly reactive chlorine radicals (Cl•). libretexts.org

Cl₂ + energy (hv or Δ) → 2 Cl•

Propagation: This stage consists of a two-step cycle.

A chlorine radical abstracts a hydrogen atom from the alkane precursor (4-methylpentane), forming a molecule of hydrogen chloride (HCl) and an alkyl radical.

The newly formed alkyl radical then reacts with another chlorine molecule (Cl₂) to produce a chloroalkane and a new chlorine radical, which can then continue the chain reaction. libretexts.org

Termination: The chain reaction ceases when radicals combine with each other. This can happen in several ways, such as two chlorine radicals forming Cl₂, an alkyl radical and a chlorine radical forming a chloroalkane, or two alkyl radicals combining to form a larger alkane. libretexts.org

The yield and selectivity of radical chlorination are highly dependent on the reaction conditions.

Temperature and UV Light: Both heat (Δ) and UV light (hv) serve as initiators for the radical reaction by providing the necessary energy to break the Cl-Cl bond. libretexts.org Increasing the temperature generally increases the reaction rate but can decrease selectivity.

Selectivity: Free-radical chlorination is notoriously unselective. researchgate.net In an alkane with different types of hydrogen atoms, such as 4-methylpentane, a mixture of isomers is typically formed. libretexts.org The reactivity of hydrogen atoms towards chlorination follows the order: tertiary (3°) > secondary (2°) > primary (1°). libretexts.org The approximate relative reactivity rates for chlorination are 5.0 for tertiary, 3.8 for secondary, and 1.0 for primary hydrogens. libretexts.org

To illustrate the challenge of selectivity, consider the monochlorination of 4-methylpentane. The molecule contains primary, secondary, and tertiary hydrogens, all of which are susceptible to substitution.

Table 1: Analysis of Hydrogen Types in 4-Methylpentane for Monochlorination

| Position (Carbon No.) | Type of Hydrogen | Number of Hydrogens | Relative Reactivity Rate | Calculated Relative Amount | Predicted Percentage |

|---|---|---|---|---|---|

| 1 | Primary (1°) | 3 | 1.0 | 3.0 | 12.2% |

| 2 | Secondary (2°) | 2 | 3.8 | 7.6 | 31.0% |

| 3 | Secondary (2°) | 2 | 3.8 | 7.6 | 31.0% |

| 4 | Tertiary (3°) | 1 | 5.0 | 5.0 | 20.4% |

| 5 (Methyl on C4) | Primary (1°) | 6 | 1.0 | 6.0 | 24.5% (for 1-chloro-4-methylpentane) |

Note: The predicted percentage is calculated by dividing the relative amount for each position by the sum of all relative amounts and multiplying by 100. This table only predicts the initial monochlorination products. Achieving tetrachlorination at specific positions (1,1,1,3) would involve further complex and unselective reactions, making this a poor synthetic route for the target molecule.

Catalyst: Certain catalysts can be used to generate radicals. For instance, metal-catalyzed reactions can initiate the process. wikipedia.org However, even with catalytic methods, controlling the precise location and number of chlorine substitutions to selectively form this compound remains a significant challenge.

Addition Reactions to Unsaturated Hydrocarbons

A more controlled and regioselective approach to synthesizing the target compound involves the radical addition of a polyhalogenated methane, like carbon tetrachloride, to an unsaturated hydrocarbon.

The addition of carbon tetrachloride (CCl₄) to an alkene, such as 3-methyl-1-butene, is a well-established method for forming a C-C bond and introducing a trichloromethyl (-CCl₃) group. This type of reaction is known as the Kharasch addition. wikipedia.orgresearchgate.net The reaction proceeds via a free-radical mechanism and results in the addition of the trichloromethyl radical and a chlorine atom across the double bond of the alkene. chegg.com

The Kharasch addition requires a radical initiator to begin the chain reaction. Benzoyl peroxide is a common initiator for this process. researchgate.net Its role is to decompose upon heating, generating initial radicals that start the chain reaction.

Initiation: Benzoyl peroxide decomposes to form phenyl radicals. These phenyl radicals then abstract a chlorine atom from carbon tetrachloride to generate the key trichloromethyl radical (•CCl₃). researchgate.netnih.gov

Propagation:

The trichloromethyl radical adds to the double bond of the alkene (3-methyl-1-butene) at the less substituted carbon. This step determines the regiochemistry of the product, forming a more stable secondary alkyl radical. chegg.com

This new radical then abstracts a chlorine atom from another molecule of carbon tetrachloride, forming the final product (this compound) and regenerating a trichloromethyl radical to continue the chain. chegg.comresearchgate.net

Table 2: Components in the Benzoyl Peroxide-Initiated Addition of CCl₄ to 3-Methyl-1-butene

| Compound | Role | Function |

|---|---|---|

| 3-Methyl-1-butene | Substrate (Alkene) | Provides the carbon backbone and the reactive double bond. |

| Carbon Tetrachloride (CCl₄) | Reagent | Acts as the source for both the trichloromethyl (•CCl₃) group and the chlorine atom added across the double bond. |

| Benzoyl Peroxide | Radical Initiator | Decomposes upon heating to generate initial radicals that abstract a chlorine from CCl₄, starting the radical chain reaction. researchgate.net |

Alternative Synthetic Pathways and Novel Method Development

The synthesis of polychlorinated alkanes like this compound can be approached through several routes. Given the structure of the target molecule, which features a trichloromethyl group and a single chlorine on a tertiary carbon, a multi-step synthesis or a highly selective chlorination would be necessary.

One potential pathway is the free-radical chlorination of a suitable precursor like 4-methylpentane. This method typically employs UV light to initiate the reaction, which proceeds via a radical chain mechanism. savemyexams.comwikipedia.org However, free-radical chlorination is notoriously unselective, leading to a mixture of mono-, di-, and polychlorinated isomers. wikipedia.orglibretexts.org Achieving the desired 1,1,1,3-tetrachloro substitution pattern would be challenging and likely result in low yields, necessitating extensive purification.

A more targeted approach could involve the telomerization of isoprene (B109036) with a polychlorinated methane, such as carbon tetrachloride. Telomerization is a reaction that forms an adduct between a telogen (e.g., carbon tetrachloride) and one or more molecules of a monomer (e.g., isoprene). researchgate.netrsc.org This could potentially form a carbon skeleton amenable to further chlorination or functional group manipulation to achieve the target structure.

Another alternative is the chlorination of a corresponding alcohol , such as 4-methylpentan-3-ol. While this would place a chlorine at the 3-position, subsequent exhaustive chlorination of the terminal methyl group would be required.

Investigation of Catalytic Systems for Enhanced Efficiency

To overcome the lack of selectivity in traditional free-radical chlorination, various catalytic systems can be explored. The use of halogen carriers as catalysts in the chlorination of hydrocarbons is a well-known strategy. acs.org These catalysts can promote substitution in a more controlled manner compared to UV-light-initiated reactions.

For the synthesis of polychlorinated alkanes, catalysts based on metal complexes have shown promise. For instance, ruthenium-based catalysts have been used for the Kharasch addition of trihaloalkanes to olefins, which could be a potential route to polyhalogenated compounds. organic-chemistry.org Similarly, iron pentacarbonyl has been used to initiate the telomerization of olefins with polychlorinated hydrocarbons. researchgate.net

The table below illustrates the effect of different catalytic systems on a representative chlorination reaction. While not specific to this compound, it demonstrates the potential for catalysts to improve yield and selectivity in alkane chlorination.

Table 1: Illustrative Catalytic Systems for Alkane Chlorination

| Catalyst System | Substrate | Product(s) | Key Findings |

| RuCl₂(PPh₃)₃ | Cyclohexane | Chlorocyclohexane | Moderate to good yields, potential for selective monochlorination. |

| Fe(CO)₅ | 1-Octene + CCl₄ | 1,1,1,3-Tetrachlorononane | High yield of the telomerization product. |

| Zeolite-based catalysts | Toluene | Chlorotoluenes | Shape-selectivity can favor specific isomers. |

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org For the synthesis of a polychlorinated alkane like this compound, several green chemistry strategies could be implemented.

One key area is the use of safer halogenating agents . Traditional methods often use elemental chlorine, which is highly toxic. rsc.org Alternative, less hazardous reagents like N-chlorosuccinimide (NCS) could be employed. Another approach is oxidative halogenation , which uses a halide salt in combination with a clean oxidant like hydrogen peroxide. rsc.orgresearchgate.net This method generates the halogenating species in situ, avoiding the handling of large quantities of hazardous halogens, with water being the only byproduct. rsc.org

Solvent selection is another critical aspect. The use of greener solvents, or even solvent-free conditions, can significantly reduce the environmental footprint of a synthesis. researchgate.net For instance, some bromination reactions have been successfully carried out in water or with no solvent at all. researchgate.net

Furthermore, the development of catalytic systems that can be recycled and operate under milder conditions contributes to a greener process. Heterogeneous catalysts, such as those immobilized on a solid support, can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.org The on-site generation of halogens through the electrolysis of halides is another innovative approach that enhances safety and atom economy. rsc.org

The following table summarizes some green chemistry principles and their potential application in the synthesis of this compound.

Table 2: Application of Green Chemistry Principles to Polychlorinated Alkane Synthesis

| Green Chemistry Principle | Conventional Method | Greener Alternative | Potential Benefits |

| Safer Reagents | Use of elemental chlorine (Cl₂) | In situ generation of Cl₂ from NaCl via electrolysis; Use of N-chlorosuccinimide | Avoids transport and handling of toxic Cl₂ gas. rsc.org |

| Benign Solvents | Chlorinated organic solvents (e.g., CCl₄) | Supercritical CO₂, ionic liquids, or solvent-free conditions | Reduces volatile organic compound (VOC) emissions and solvent waste. |

| Catalysis | Stoichiometric reagents | Recyclable heterogeneous catalysts (e.g., zeolites, supported metals) | Minimizes waste, allows for easier product purification, and can improve selectivity. rsc.org |

| Atom Economy | Reactions with significant byproduct formation | Addition reactions (e.g., telomerization) where most atoms are incorporated into the product | Maximizes the efficiency of the reaction and minimizes waste. researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 1,1,1,3 Tetrachloro 4 Methylpentane

Nucleophilic Substitution Reactions of 1,1,1,3-Tetrachloro-4-methylpentane

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a chloride ion, by a nucleophile. The reaction mechanism can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, depending on the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

Investigation of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for the nucleophilic substitution of this compound are not extensively documented in publicly available literature, the reaction kinetics can be inferred from general principles of organic chemistry. The rate of nucleophilic substitution reactions is governed by the rate law, which for SN1 reactions is first-order (rate = k[substrate]) and for SN2 reactions is second-order (rate = k[substrate][nucleophile]). libretexts.orgyoutube.comutexas.edu

The presence of a tertiary carbon atom attached to a chlorine atom (at the C-3 position) in this compound suggests that an SN1 mechanism might be favored under appropriate conditions (e.g., in the presence of a weak nucleophile and a polar protic solvent). youtube.comncert.nic.in This is because the formation of a tertiary carbocation intermediate would be stabilized by the inductive effect of the surrounding alkyl groups. However, the strong electron-withdrawing effect of the adjacent trichloromethyl group could destabilize the carbocation, potentially hindering the SN1 pathway.

Conversely, the steric hindrance around the tertiary carbon at C-3 would significantly impede a backside attack required for an SN2 mechanism. youtube.comnumberanalytics.com The primary carbons of the trichloromethyl group are also sterically hindered. Therefore, nucleophilic substitution on this molecule is expected to be slow regardless of the mechanism.

Thermodynamically, the feasibility of a nucleophilic substitution reaction depends on the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. The key thermodynamic parameters are the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). For SN1 reactions, the rate-determining step is the formation of the carbocation, which is typically endothermic. For SN2 reactions, the formation of the transition state involves bond formation and bond breaking occurring simultaneously.

Table 1: General Kinetic and Thermodynamic Characteristics of SN1 and SN2 Reactions

| Feature | SN1 Reaction | SN2 Reaction |

| Rate Law | rate = k[Substrate] | rate = k[Substrate][Nucleophile] |

| Molecularity | Unimolecular | Bimolecular |

| Reaction Intermediate | Carbocation | None (Transition State) |

| Substrate Structure | Favored for 3°, allylic, benzylic | Favored for methyl, 1°, 2° |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are favored |

| Solvent | Polar protic solvents favor | Polar aprotic solvents favor |

| Stereochemistry | Racemization | Inversion of configuration |

Stereochemical Outcomes and Isomer Formation

The stereochemical outcome of a nucleophilic substitution reaction provides valuable insight into the reaction mechanism. If the reaction were to proceed via an SN1 mechanism at the chiral center (C-3), the formation of a planar carbocation intermediate would lead to the loss of stereochemical information. The subsequent attack of the nucleophile could occur from either face of the carbocation, resulting in a racemic mixture of enantiomers if the starting material were optically active. numberanalytics.comoregonstate.edu

In the less likely event of an SN2 reaction at C-3, a complete inversion of configuration at the stereocenter would be expected. numberanalytics.com This is due to the backside attack of the nucleophile on the carbon atom bearing the leaving group.

Given the structure of this compound, with its chiral center at C-3, any nucleophilic substitution at this position would have significant stereochemical consequences. However, without specific experimental data, the precise stereochemical outcome remains a matter of theoretical prediction based on general mechanistic principles.

Elimination Reactions (Dehydrohalogenation)

Elimination reactions, specifically dehydrohalogenation, are a common transformation for haloalkanes in the presence of a base. wikipedia.org This process involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms, leading to the formation of a double bond.

Formation of Unsaturated Chlorinated Derivatives (e.g., 1,1,1-Trichloro-4-methylpent-2-ene (B15444048), 1,1-Dihalo-4-methyl-1,3-pentadienes)

The dehydrohalogenation of this compound can lead to the formation of various unsaturated chlorinated derivatives. The primary products would be isomers of trichloromethylpentene. The removal of a proton from C-2 and the chloride from C-3 would yield 1,1,1-trichloro-4-methylpent-2-ene .

Furthermore, under specific conditions, a double dehydrohalogenation can occur to produce dienes. A patent describes a process for the preparation of 1,1-dihalo-4-methyl-1,3-pentadienes by the catalytic dehydrohalogenation of 1,1,1,3-tetrahalo-4-methylpentane. This reaction is carried out at elevated temperatures (160°C to 220°C) in the presence of an amide catalyst. This suggests that this compound could undergo a similar transformation to yield chlorinated dienes.

Influence of Base and Solvent Systems on Reaction Pathways

The choice of base and solvent system is critical in directing the outcome of elimination reactions. Strong, bulky bases tend to favor elimination over substitution and can influence the regioselectivity of the reaction. youtube.com For the dehydrohalogenation of haloalkanes, common bases include alkali metal hydroxides (e.g., KOH) and alkoxides (e.g., sodium ethoxide, potassium tert-butoxide). wordpress.comyoutube.com

The mechanism of elimination can be either E1 (unimolecular) or E2 (bimolecular). The E2 mechanism is a one-step process that is favored by strong bases and is highly stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group. youtube.comyoutube.com The E1 mechanism, which proceeds through a carbocation intermediate, is favored by weak bases and polar protic solvents.

In the case of this compound, the use of a strong, non-bulky base like sodium ethoxide in ethanol (B145695) would likely promote an E2 reaction. A bulkier base, such as potassium tert-butoxide, could also be effective and might influence the regiochemical outcome.

Table 2: Common Base/Solvent Systems for Dehydrohalogenation

| Base | Solvent | Typical Application |

| Sodium Hydroxide (B78521) (NaOH) | Ethanol/Water | General purpose, E2 reactions |

| Potassium Hydroxide (KOH) | Ethanol | Strong base for E2 reactions youtube.com |

| Sodium Ethoxide (NaOEt) | Ethanol | Strong, non-bulky base for Zaitsev products wordpress.com |

| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | Strong, bulky base for Hofmann products youtube.com |

Chemo-, Regio-, and Stereoselectivity in Elimination Processes

The elimination reactions of this compound present interesting questions of selectivity.

Chemoselectivity : This refers to the competition between substitution and elimination reactions. The use of strong, sterically hindered bases and high temperatures generally favors elimination over substitution.

Regioselectivity : This concerns which constitutional isomer of the alkene is formed. According to Zaitsev's rule, the more substituted (more stable) alkene is typically the major product when using a small, strong base. wordpress.com In the dehydrohalogenation of this compound, removal of a proton from C-2 would lead to the more substituted alkene, 1,1,1-trichloro-4-methylpent-2-ene. Removal of a proton from the methyl groups of the isopropyl moiety is less likely due to the acidity of the proton at C-2, which is alpha to a chlorine-bearing carbon.

Stereoselectivity : This relates to the formation of a particular stereoisomer of the product. For E2 reactions, the stereochemistry of the starting material dictates the stereochemistry of the product due to the requirement for an anti-periplanar transition state. The dehydrohalogenation of this compound to form 1,1,1-trichloro-4-methylpent-2-ene can potentially result in the formation of (E) and (Z) isomers. The relative stability of these isomers, with the (E)-isomer generally being more stable due to reduced steric strain, often leads to its predominance.

Reduction Reactions of this compound

Reduction reactions of polychlorinated alkanes like this compound are of significant environmental and synthetic interest. These reactions typically involve the removal of chlorine atoms and their replacement with hydrogen atoms, leading to less chlorinated, and often less toxic, derivatives.

For instance, the reduction could initially lead to the formation of 1,1,1-trichloro-4-methylpentane, followed by further reduction to dichloro- and monochloro-4-methylpentane isomers. The regioselectivity of the dechlorination would depend on the specific reducing agent and reaction conditions employed. The trichloromethyl group (-CCl₃) is generally susceptible to reduction.

A plausible reaction sequence could be:

C₆H₁₀Cl₄ + 2[H] → C₆H₁₁Cl₃ + HCl C₆H₁₁Cl₃ + 2[H] → C₆H₁₂Cl₂ + HCl C₆H₁₂Cl₂ + 2[H] → C₆H₁₃Cl + HCl C₆H₁₃Cl + 2[H] → C₆H₁₄ + HCl

Where [H] represents a reducing equivalent. The final product would be 4-methylpentane, the fully dechlorinated hydrocarbon.

The mechanisms of reductive dehalogenation for polychlorinated alkanes are varied and can be influenced by the choice of reductant. Common methods include the use of zero-valent metals, such as iron (Fe⁰) or zinc (Zn⁰), and microbial degradation.

Fe⁰ + R-Cl + H⁺ → Fe²⁺ + R-H + Cl⁻

Alternatively, vicinal dechlorination (elimination of two chlorine atoms from adjacent carbons) can occur if the structure allows, leading to the formation of an alkene. However, for this compound, hydrogenolysis is the more probable primary pathway for the -CCl₃ group.

Microbial reductive dechlorination is another significant pathway, particularly in anaerobic environments. Certain anaerobic bacteria can utilize chlorinated compounds as electron acceptors in their respiratory processes. This biological process, known as dehalorespiration, involves specific enzymes that catalyze the removal of chlorine atoms. nih.gov The efficiency of this process depends on various factors, including the availability of electron donors (like hydrogen or simple organic acids) and the specific microbial populations present. nih.govepa.gov

Other Significant Reaction Pathways

Beyond reduction, this compound can potentially undergo oxidation and rearrangement reactions under specific conditions, leading to a different array of transformation products.

The oxidation of polychlorinated alkanes is a potential degradation pathway, often initiated by highly reactive species such as hydroxyl radicals (•OH). These radicals can be generated through various advanced oxidation processes (AOPs), including the use of Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst).

The reaction would likely proceed via the abstraction of a hydrogen atom from a C-H bond by a hydroxyl radical, forming an alkyl radical. This radical can then react with oxygen to form a peroxy radical, which can undergo further reactions to yield a variety of oxygenated products, such as alcohols, ketones, and carboxylic acids. Complete mineralization to carbon dioxide, water, and chloride ions is the ultimate goal of such treatment methods.

Due to the presence of both C-H and C-Cl bonds, the initial site of attack can vary. The tertiary C-H bond at the 3-position would be a likely site for hydrogen abstraction due to its lower bond dissociation energy compared to primary and secondary C-H bonds.

Rearrangement reactions in polychlorinated alkanes are less common than reduction or oxidation but can occur under specific conditions, typically involving the formation of carbocation intermediates. Acid-catalyzed rearrangements are a possibility, where protonation of a chlorine atom could lead to its departure as HCl, forming a carbocation.

This carbocation could then undergo a hydride or alkyl shift to form a more stable carbocation, which would then be trapped by a nucleophile or lose a proton to form an alkene. For this compound, the formation of a carbocation at the 3-position upon loss of a chloride ion could potentially lead to a hydride shift from the 4-position, resulting in a more stable tertiary carbocation. However, the high energy required to form a carbocation from a chlorinated alkane makes such rearrangements challenging and likely to require forcing conditions.

There is currently a lack of specific experimental data in the scientific literature detailing the rearrangement processes of this compound. The discussion above is based on general principles of carbocation chemistry.

Applications of 1,1,1,3 Tetrachloro 4 Methylpentane As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

1,1,1,3-Tetrachloro-4-methylpentane serves as a key starting material in the synthesis of a range of intricate organic compounds. Its utility stems from the ability to selectively modify its chlorinated structure to introduce new functional groups and build molecular complexity.

A significant application of this compound is its conversion into dienes, which are monomers used in polymerization reactions. This transformation is typically achieved through catalytic dehydrohalogenation, a process that eliminates two molecules of hydrogen chloride (HCl).

Specifically, heating this compound in the presence of an amide catalyst can yield 1,1-dihalo-4-methyl-1,3-pentadienes. google.com This reaction provides a direct route to conjugated dienes with a specific substitution pattern. These resulting dienes, containing both double bonds for polymerization and halogen atoms, are valuable monomers for creating polymers with tailored properties.

The dienes derived from this compound are potential intermediates in the synthesis of pyrethroids, a major class of synthetic insecticides. Pyrethroids, such as tetramethrin, are esters of chrysanthemic acid, which contains a cyclopropane (B1198618) ring. thegoodscentscompany.com The synthesis of this crucial cyclopropane ring can be achieved through the addition of a carbene or carbene-like species to a corresponding alkene. The specifically substituted dienes obtained from this compound can be further manipulated to create the necessary precursors for forming the cyclopropane core of these potent insecticidal esters.

The halogenated dienes synthesized from this compound are valuable monomers for the development of specialty polymers. The presence of chlorine atoms in the polymer backbone can impart desirable properties such as flame retardancy, chemical resistance, and thermal stability. By polymerizing these functionalized dienes, materials with enhanced performance characteristics can be produced for a variety of specialized applications.

Role in Multi-Step Synthesis Schemes

In the context of multi-step organic synthesis, the strategic incorporation of specific molecular fragments is crucial for the efficient construction of complex target molecules. google.com this compound offers a reliable method for introducing a particular structural motif with a predefined pattern of functionalization.

The very structure of this compound makes it an ideal starting material for introducing a 4-methylpentane skeleton into a larger molecule. Critically, this skeleton comes with a specific tetrachlorination pattern: a trichloromethyl group at one end (C1) and a single chlorine atom at the C3 position. This predefined arrangement of chlorine atoms provides chemists with a platform for regioselective reactions, as the different chlorine atoms will exhibit varying reactivities, allowing for controlled, stepwise modifications to build more complex architectures. The availability of various halogenated methylpentanes underscores the utility of such specifically functionalized building blocks in organic synthesis. sigmaaldrich.comchemspider.com

The this compound molecule possesses a chiral center at the C3 carbon atom, the carbon bonded to both a single chlorine atom and the isopropyl group. This inherent chirality makes it a valuable precursor in stereoselective synthesis. By starting with an enantiomerically pure form of this compound, it is possible to synthesize complex chiral molecules with a defined three-dimensional structure. The presence of multiple reactive sites, the C-Cl bonds, allows for a range of transformations that can proceed with retention or inversion of the stereocenter, providing a pathway to enantiomerically pure products that are crucial in fields such as medicinal chemistry and materials science. The use of chiral building blocks is a fundamental strategy in the synthesis of complex natural products and pharmaceuticals. escholarship.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1-Dihalo-4-methyl-1,3-pentadiene |

| Hydrogen chloride |

| Tetramethrin |

Theoretical and Computational Investigations of 1,1,1,3 Tetrachloro 4 Methylpentane

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and electronic properties of molecules with a high degree of accuracy. For a flexible molecule like 1,1,1,3-tetrachloro-4-methylpentane, these methods can identify the most stable conformations and provide insights into its electronic nature.

Density Functional Theory (DFT) is a powerful computational method for determining the equilibrium geometry of molecules. For this compound, a geometry optimization would be performed using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to locate the lowest energy conformer. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement of atoms that minimizes the total electronic energy of the molecule.

Due to the presence of multiple single bonds, this compound can exist in various conformations. A thorough conformational analysis would be necessary to identify the global minimum on the potential energy surface. The bulky trichloromethyl group and the isopropyl group will likely orient themselves to minimize steric hindrance.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-31G(d,p) level of theory)

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-Cl | 1.78 |

| C3-Cl | 1.80 |

| C-C | 1.54 |

| C-H | 1.09 |

| Bond Angles (°) ** | |

| Cl-C1-Cl | 109.5 |

| C2-C1-Cl | 109.5 |

| C1-C2-C3 | 112.0 |

| C2-C3-C4 | 113.0 |

| Dihedral Angles (°) ** | |

| Cl-C1-C2-C3 | -60, 60, 180 |

| C1-C2-C3-Cl | 175.0 |

Note: The data in this table is hypothetical and serves as an illustration of the expected outcomes from DFT calculations. Actual values would be derived from a rigorous computational study.

Once the optimized geometry is obtained, the electronic structure can be analyzed to understand the distribution of electrons within the molecule. The presence of four electronegative chlorine atoms significantly influences the electronic properties of this compound.

A population analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on each atom. It is expected that the chlorine atoms will bear significant negative charges, while the carbon atoms bonded to them will have corresponding positive charges. The carbon of the trichloromethyl group (C1) is anticipated to be the most electrophilic carbon center. This charge distribution is crucial for predicting the molecule's reactivity towards nucleophiles and electrophiles.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Charge (a.u.) |

| C1 | +0.45 |

| Cl (on C1, average) | -0.15 |

| C3 | +0.30 |

| Cl (on C3) | -0.25 |

| C4 | -0.10 |

| H (on C4) | +0.05 |

Note: This data is illustrative and represents expected trends in charge distribution.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, key reaction pathways to investigate include nucleophilic substitution and elimination reactions.

Nucleophilic substitution reactions (S_N1 and S_N2) are common for alkyl halides. Computational modeling can determine the activation energies and reaction energies for these pathways. Given the structure of this compound, the tertiary carbon (C3) is a potential site for S_N1 reactions, which proceed through a carbocation intermediate. The stability of this tertiary carbocation would be a key factor. The primary carbon (C1) is sterically hindered for a direct S_N2 attack.

DFT calculations can be used to model the transition state of the reaction and thereby calculate the activation energy. The reaction with various nucleophiles could be simulated to predict the most favorable substitution products. Studies on similar alkyl halides have shown that DFT methods can reliably predict the outcomes of such reactions. researchgate.net

Elimination reactions (E1 and E2) are often in competition with nucleophilic substitution. sciepub.com For this compound, elimination of HCl could lead to the formation of various alkenes. The E1 mechanism would proceed via the same carbocation intermediate as the S_N1 reaction. The E2 mechanism, which is a concerted process, would require an anti-periplanar arrangement of a hydrogen atom and a chlorine leaving group.

Computational modeling can be used to locate the transition states for both E1 and E2 pathways and calculate their respective activation barriers. This would allow for a prediction of the major and minor elimination products under different reaction conditions (e.g., strength of the base).

Thermochemical properties such as the enthalpy of formation (ΔH_f°), entropy (S°), and Gibbs free energy of formation (ΔG_f°) are crucial for understanding the thermodynamics of reaction mechanisms. These properties can be calculated with good accuracy using computational methods like G3 or G4 theory, or with DFT in conjunction with appropriate corrections.

By calculating these properties for the reactants, transition states, intermediates, and products, a complete energy profile for both substitution and elimination reactions can be constructed. This allows for a detailed understanding of the kinetic and thermodynamic factors that control the reaction outcome. For instance, the relative stabilities of the potential alkene products in an elimination reaction can be determined from their calculated enthalpies of formation. Computational studies on other chlorinated alkanes have demonstrated the utility of these approaches. elsevierpure.comresearchgate.net

Table 3: Hypothetical Thermochemical Data for this compound and a Possible Elimination Product

| Compound | ΔH_f° (kJ/mol) | S° (J/mol·K) | ΔG_f° (kJ/mol) |

| This compound | -350 | 450 | -200 |

| 1,1,1-Trichloro-4-methylpent-2-ene (B15444048) | -280 | 430 | -150 |

Note: This data is hypothetical and for illustrative purposes only. Accurate values would require specific and detailed calculations.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property-based features of chemical compounds with their biological activities or other effects. ljmu.ac.uk These models are founded on the principle that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological activity. libretexts.org For a compound like this compound, QSAR studies can provide predictive insights into its behavior without the need for extensive experimental testing. nih.gov The development of robust QSAR models requires extensive data and validation to ensure their predictive accuracy. libretexts.org

Derivation of Molecular Descriptors from this compound Structure

The initial step in any QSAR study involves the characterization of the molecule using a variety of numerical parameters, or molecular descriptors. These descriptors are calculated from the molecular structure and can be categorized into several classes. For this compound, with the chemical formula C₆H₁₀Cl₄, a range of descriptors can be derived to quantify its structural, electronic, and physicochemical properties. wikidata.org

Constitutional Descriptors: These are the most straightforward descriptors and reflect the molecular composition and connectivity. They include counts of atoms, bonds, and rings, as well as molecular weight.

Topological Descriptors: These numerical indices describe the atomic connectivity within the molecule. Examples include the Wiener index and various connectivity indices, which quantify the degree of branching in the molecular structure.

Geometrical Descriptors: These descriptors are derived from the three-dimensional coordinates of the atoms and describe the size and shape of the molecule. They include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: These descriptors are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the dipole moment.

A hypothetical set of molecular descriptors for this compound is presented in the table below.

| Descriptor Category | Descriptor Name | Hypothetical Value for this compound |

| Constitutional | Molecular Weight | 223.96 g/mol epa.gov |

| Number of Chlorine Atoms | 4 | |

| Number of Carbon Atoms | 6 | |

| Topological | Wiener Index | Value would be calculated based on graph theory |

| First-order Connectivity Index | Value would be calculated based on atom connectivity | |

| Geometrical | Molecular Surface Area | Value would be calculated from 3D structure |

| Molecular Volume | Value would be calculated from 3D structure | |

| Quantum-Chemical | HOMO Energy | Value would be calculated using quantum chemistry software |

| LUMO Energy | Value would be calculated using quantum chemistry software | |

| Dipole Moment | Value would be calculated using quantum chemistry software |

Application in Predictive Models for Chemical Behavior

Once a comprehensive set of molecular descriptors has been generated for this compound and a series of related compounds, these descriptors can be used to develop predictive QSAR models. researchgate.net These models are typically developed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN). nih.gov

The goal of these models is to establish a mathematical relationship between the molecular descriptors (the independent variables) and a specific biological activity or property of interest (the dependent variable), such as toxicity or environmental fate. nih.gov For instance, a QSAR model could be developed to predict the potential of this compound to act as an environmental pollutant.

The development and validation of a predictive QSAR model generally follow these steps:

Data Set Collection: A dataset of compounds with known activities or properties is compiled.

Descriptor Calculation: Molecular descriptors are calculated for all compounds in the dataset.

Model Building: A statistical method is used to build a model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is assessed using various validation techniques, such as cross-validation and external validation. nih.gov

The table below illustrates a hypothetical QSAR model for predicting a generic endpoint.

| Model Type | Equation/Parameters | Statistical Metric (Hypothetical) |

| Multiple Linear Regression | Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ... | R² = 0.85 |

| Artificial Neural Network | Input Layer (Descriptors) -> Hidden Layers -> Output Layer (Activity) | q² (cross-validated R²) = 0.78 |

Molecular Dynamics Simulations to Understand Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules, including conformational changes, solvent effects, and intermolecular interactions. nih.gov

For this compound, MD simulations could be employed to understand how it interacts with its environment, such as in a solvent or with other molecules. The simulation would begin by defining a system containing one or more molecules of this compound, along with solvent molecules. The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions.

Key aspects that could be investigated through MD simulations include:

Solvation Structure: How solvent molecules, such as water or an organic solvent, arrange themselves around the this compound molecule.

Conformational Dynamics: The flexibility of the molecule and the different shapes (conformations) it can adopt at a given temperature.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, between molecules of this compound or between the solute and solvent. nih.gov

The results of MD simulations can provide a microscopic understanding of the macroscopic properties of this compound and can be used to interpret experimental data or to parameterize larger-scale models.

The following table outlines a hypothetical MD simulation setup for this compound in a water solvent.

| Simulation Parameter | Value/Description |

| System Composition | 1 molecule of this compound, ~5000 water molecules |

| Force Field | A general Amber force field (GAFF) for the solute and a standard water model (e.g., TIP3P) |

| Simulation Box | Cubic, with periodic boundary conditions |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 nanoseconds |

| Analysis | Radial distribution functions, root-mean-square deviation (RMSD), interaction energies |

Advanced Analytical Methodologies for Research Oriented Characterization of 1,1,1,3 Tetrachloro 4 Methylpentane and Its Derivatives

Chromatographic Techniques in Research

Chromatographic methods are central to the separation and analysis of complex mixtures, which are common in organic synthesis and mechanistic studies. For a polychlorinated alkane like 1,1,1,3-tetrachloro-4-methylpentane, gas chromatography is the technique of choice. capes.gov.brnih.gov

Gas chromatography (GC) is a powerful tool for determining the purity of this compound and for monitoring the progress of reactions involving this compound. cdc.gov In a research context, GC analysis provides critical data on the relative concentrations of reactants, products, and byproducts over time.

For the analysis of chlorinated compounds, capillary columns with a non-polar stationary phase, such as dimethylpolysiloxane, are frequently employed. nih.gov Detection can be achieved using a Flame Ionization Detector (FID), which offers general sensitivity to organic compounds, or an Electron Capture Detector (ECD), which provides high sensitivity specifically for halogenated molecules. By taking aliquots from a reaction mixture at various time points and analyzing them by GC, researchers can generate kinetic profiles for the reaction, helping to optimize reaction conditions such as temperature, pressure, and catalyst loading.

Table 1: Illustrative GC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | Capillary, Dimethylpolysiloxane Stationary Phase |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Detector | Electron Capture Detector (ECD) or Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

While GC provides information on the number and relative amounts of components in a mixture, coupling it with Mass Spectrometry (GC-MS) allows for the structural identification of these separated components. cmbr-journal.com This is particularly valuable in research for identifying unexpected reaction products, transient intermediates, and impurities. capes.gov.brnih.gov

In a typical GC-MS analysis, as the separated compounds elute from the GC column, they are introduced into the ion source of the mass spectrometer. Electron Ionization (EI) is a common technique that bombards the molecules with high-energy electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, which can be compared to spectral libraries for identification. For halogenated compounds, Electron Capture Negative Ionization (ECNI) can be a more sensitive and selective alternative. capes.gov.br

The analysis of a reaction mixture from a synthesis involving this compound by GC-MS could reveal the formation of elimination products (alkenes), substitution products, or other rearrangement isomers.

Table 2: Hypothetical GC-MS Data for a Reaction Mixture Containing this compound

| Retention Time (min) | Key m/z Ratios | Tentative Identification |

| 12.5 | 187, 151, 115, 87 | This compound |

| 10.2 | 152, 117, 91 | 1,1-Dichloro-4-methyl-1,3-pentadiene (Elimination Product) |

| 13.1 | 203, 167, 131 | 1,1,1-Trichloro-3-hydroxy-4-methylpentane (Hydrolysis Product) |

Spectroscopic Techniques for Structural Elucidation (Focusing on Research Applications Beyond Basic Identification)

Spectroscopic techniques are essential for the detailed structural analysis of molecules. For a compound like this compound, advanced applications of NMR, IR, and Raman spectroscopy are crucial for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. While ¹H and ¹³C NMR are used for basic structural confirmation, advanced NMR techniques are employed in research to resolve complex stereochemical and regiochemical questions.

For this compound, which has a chiral center at the C3 position, the two methyl groups of the isopropyl moiety are diastereotopic. This means they are chemically non-equivalent and should, in principle, give rise to two separate signals in the ¹H and ¹³C NMR spectra. masterorganicchemistry.com The presence of this chirality eliminates any plane of symmetry that would otherwise make these groups equivalent. masterorganicchemistry.com

Furthermore, detailed analysis of coupling constants in high-resolution ¹H NMR spectra can provide information about the dihedral angles between adjacent protons, which can help in determining the preferred conformation of the molecule in solution. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign all proton and carbon signals, which is especially important when analyzing derivatives or complex reaction mixtures.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 | 95-110 | -CCl₃ group, highly deshielded |

| C2 | 50-65 | -CH₂- adjacent to -CCl₃ |

| C3 | 70-85 | -CHCl- group, deshielded by chlorine |

| C4 | 30-45 | -CH- group of isopropyl |

| C5, C6 | 15-25 | Diastereotopic methyl groups |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes. In a research setting, these techniques are invaluable for monitoring the progress of a reaction in real-time.

For this compound, the IR spectrum would be expected to show strong C-H stretching and bending vibrations characteristic of alkanes. docbrown.info The C-Cl stretching vibrations typically appear in the fingerprint region of the spectrum (below 800 cm⁻¹).

During a chemical transformation, such as a dehydrochlorination reaction to form an alkene, IR spectroscopy can be used to monitor the disappearance of the C-Cl bands and the appearance of a new C=C stretching vibration (around 1640-1680 cm⁻¹) and =C-H stretching and bending bands. Raman spectroscopy can be particularly useful for observing the C=C bond, which often gives a strong Raman signal.

Table 4: Key IR and Raman Bands for Functional Group Tracking

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| C-H (sp³) | Stretch | 2850-3000 | IR, Raman |

| C-Cl | Stretch | 600-800 | IR, Raman |

| C=C | Stretch | 1640-1680 | IR (weak), Raman (strong) |

| =C-H | Stretch | 3000-3100 | IR, Raman |

Mass Spectrometry (MS) Techniques for Mechanistic Studies

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. chemguide.co.uk In mechanistic studies, MS is used to identify reaction intermediates and to elucidate fragmentation pathways, which can provide indirect evidence for proposed reaction mechanisms.

When this compound is analyzed by Electron Ionization Mass Spectrometry (EI-MS), it will produce a molecular ion (M⁺) peak, although this may be weak. libretexts.org The most characteristic feature will be the isotopic pattern of the chlorine atoms. A fragment containing four chlorine atoms will exhibit a distinctive cluster of peaks due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern can also give structural clues. For example, cleavage of the C-C bonds will lead to the formation of various carbocations. The relative abundance of these fragment ions can indicate the stability of the ions and radicals formed. Common fragmentation pathways for halogenated alkanes include the loss of a halogen radical (X•) or a hydrogen halide molecule (HX). libretexts.orgnih.gov Analysis of these fragments can help to piece together the structure of the original molecule and its transformation products.

Table 5: Predicted Key Fragments in the EI-Mass Spectrum of this compound (C₆H₁₀Cl₄)

| m/z Ratio | Proposed Fragment | Fragmentation Pathway |

| 222 | [C₆H₁₀Cl₄]⁺ | Molecular Ion (M⁺) |

| 187 | [C₆H₁₀Cl₃]⁺ | Loss of Cl• |

| 151 | [C₅H₇Cl₂]⁺ | Loss of CCl₃• |

| 117 | [CCl₃]⁺ | Cleavage of C1-C2 bond |

| 87 | [C₄H₇Cl]⁺ | Cleavage of C2-C3 bond |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

High-Resolution Mass Spectrometry for Accurate Mass Determination of Transformation Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of unknown compounds, such as the transformation products of this compound. Unlike nominal mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high mass accuracy allows for the determination of a unique elemental formula for the measured ion.

The primary advantage of HRMS is its ability to distinguish between different ions that have the same nominal mass but different elemental compositions (isobars). For instance, a transformation product of this compound formed through dechlorination and hydroxylation might have a nominal mass that is identical to a naturally occurring matrix interferent. HRMS can resolve these ambiguities by providing an exact mass, which corresponds to only one plausible elemental formula. This is critical in research settings where authentic analytical standards for every potential degradation or metabolic product are not available. nih.gov

To achieve high mass accuracy, the mass spectrometer must be operated at high resolving power, which is the ability to separate two peaks of slightly different m/z. nih.gov The instrument is calibrated using known compounds (calibrants) that generate ions of well-defined exact masses, ensuring the accuracy of the measurements across a wide mass range. nih.gov

The table below illustrates the utility of HRMS in differentiating potential transformation products of this compound based on their exact masses.

Table 1: Differentiation of Potential Transformation Products by High-Resolution Mass Spectrometry

| Compound Name | Molecular Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) | Potential Origin |

| This compound | C₆H₁₀Cl₄ | 238 | 237.95368 | Parent Compound |

| 1,1,3-Trichloro-4-methylpentan-1-ol | C₆H₁₁Cl₃O | 216 | 216.98755 | Hydroxylation Product |

| 1,1,3-Trichloro-4-methylpentene | C₆H₉Cl₃ | 200 | 199.97698 | Dehydrochlorination Product |

| 1,3-Dichloro-4-methylpentane | C₆H₁₂Cl₂ | 154 | 154.03161 | Reductive Dechlorination Product |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry, also known as MS/MS, is a powerful technique used for the structural elucidation of compounds by analyzing their fragmentation patterns. youtube.com The process involves multiple stages of mass analysis. First, a precursor ion of interest (e.g., the molecular ion of this compound or one of its derivatives) is selected in the first mass analyzer. This isolated ion is then directed into a collision cell, where it collides with an inert gas (such as argon or helium), causing it to break apart into smaller product ions. youtube.com The second mass analyzer then separates these product ions by their m/z, generating a product ion spectrum.

This product ion spectrum is characteristic of the precursor ion's structure, acting as a chemical "fingerprint." By interpreting this fragmentation pattern, researchers can deduce the original molecule's structure, including the location of functional groups and the arrangement of its carbon skeleton. nih.gov

For chlorinated alkanes like this compound, fragmentation is typically initiated by the cleavage of carbon-chlorine (C-Cl) or carbon-carbon (C-C) bonds. nih.govyoutube.com Common fragmentation pathways include:

Loss of a chlorine radical (Cl•): This results in a fragment ion with a mass 35 or 37 Da less than the precursor ion.

Loss of hydrogen chloride (HCl): This neutral loss leads to a fragment ion with a mass 36 Da less than the precursor.

Alpha-cleavage: Breakage of the C-C bond adjacent to a carbon bearing a chlorine atom. For alkanes, fragmentation tends to favor the formation of the most stable carbocations. youtube.comcsbsju.edu

Cleavage of the carbon chain: This can result in the loss of alkyl groups, such as a propyl or isopropyl radical, leading to characteristic fragment ions. du.ac.in

The analysis of these pathways provides definitive structural information that is crucial for identifying unknown transformation products in complex samples. nih.gov

Table 2: Predicted MS/MS Fragmentation of this compound (Precursor Ion m/z 238)

| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Neutral Loss | Product Ion (m/z) | Proposed Fragmentation Pathway |

| 237.95 (C₆H₁₀Cl₄)⁺• | [C₆H₁₀Cl₃]⁺ | Cl• | 202.98 | Loss of a chlorine radical |

| 237.95 (C₆H₁₀Cl₄)⁺• | [C₆H₉Cl₃]⁺• | HCl | 201.98 | Loss of hydrogen chloride |

| 237.95 (C₆H₁₀Cl₄)⁺• | [C₃H₆Cl]⁺ | •C₃H₄Cl₃ | 77.02 | Cleavage of C3-C4 bond |

| 237.95 (C₆H₁₀Cl₄)⁺• | [CCl₃]⁺ | •C₅H₁₀Cl | 118.90 | Alpha-cleavage at C1-C2 bond |

| 237.95 (C₆H₁₀Cl₄)⁺• | [C₃H₇]⁺ | •C₃H₃Cl₄ | 43.06 | Loss of the tetrachloropropyl radical |

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound and its derivatives in realistic scenarios, such as in environmental soil or water samples, is often complicated by the presence of numerous other compounds. Hyphenated techniques, which couple a separation technique with a detection technique, are essential for analyzing such complex mixtures. asdlib.orgchemijournal.com The combination provides a level of analytical power not achievable with either instrument alone. ijpsjournal.com

The most common and effective hyphenated technique for volatile and semi-volatile organochlorine compounds is Gas Chromatography-Mass Spectrometry (GC-MS). ijarnd.com In a GC-MS system, the sample is first injected into the gas chromatograph. The GC separates the individual components of the mixture based on their different boiling points and affinities for a stationary phase within a long capillary column. ijpsjournal.com As each separated compound elutes from the column, it enters the mass spectrometer, which serves as a highly specific and sensitive detector, providing mass spectra for identification. asdlib.org

The coupling of these two techniques allows for both the separation of analytes in a complex matrix and their unambiguous identification. chemijournal.com For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific m/z values characteristic of the target analyte are monitored, greatly enhancing sensitivity and reducing interference from co-eluting compounds. nih.gov

While GC-MS is ideal for the parent compound, more polar or less volatile derivatives may require other hyphenated methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which separates compounds in the liquid phase before they enter the mass spectrometer. ijarnd.com

Table 3: Typical GC-MS Parameters for Organochlorine Compound Analysis

| Parameter | Setting | Purpose |

| Injection Mode | Splitless | To transfer the maximum amount of analyte onto the column for trace analysis. usgs.gov |

| Injector Temperature | 220-250 °C | To ensure rapid volatilization of the analytes. ijarnd.comusgs.gov |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A non-polar column that separates compounds primarily by boiling point. |

| Oven Program | Temperature gradient (e.g., 50 °C hold for 2 min, ramp to 300 °C at 10 °C/min) | To achieve optimal separation of compounds with a wide range of boiling points. |

| Ion Source | Electron Ionization (EI) | A hard ionization technique that produces repeatable fragmentation patterns for library matching. asdlib.org |

| Ion Source Temperature | 230 °C | To maintain ions in the gas phase without thermal degradation. |

| Mass Analyzer | Quadrupole or Ion Trap | To separate ions based on their mass-to-charge ratio. youtube.com |

| Acquisition Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan for identification of unknowns; SIM for quantification of target compounds. nih.gov |

Environmental Transformation and Fate of 1,1,1,3 Tetrachloro 4 Methylpentane Excluding Toxicity/exposure

Degradation Pathways in Environmental Compartments (Air, Water, Soil)

The environmental persistence of 1,1,1,3-tetrachloro-4-methylpentane is determined by its susceptibility to various degradation processes in the atmosphere, aquatic systems, and terrestrial environments. These processes include hydrolysis, photolysis, and biotransformation.

Hydrolytic Stability and Kinetics

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated alkanes like this compound, hydrolytic degradation can be a significant pathway. The rate of hydrolysis is influenced by factors such as temperature and pH. nih.gov Generally, the carbon-chlorine bond in such compounds can be subject to nucleophilic substitution by water or hydroxide (B78521) ions, leading to the replacement of a chlorine atom with a hydroxyl group. nih.gov

Table 1: Estimated Hydrolytic Half-Life of this compound under Various Conditions

| pH | Temperature (°C) | Estimated Half-Life |

| 5 | 25 | > 1 year |

| 7 | 25 | Several months to > 1 year |

| 9 | 25 | Weeks to months |

Note: These are estimated values based on the behavior of similar chlorinated alkanes and are subject to uncertainty.

Biotransformation Pathways (Excluding Biodegradation Rates or Specific Organism Effects)

Biotransformation refers to the chemical alteration of a substance by living organisms. For chlorinated hydrocarbons, microorganisms can mediate several types of transformations. Under anaerobic (oxygen-deficient) conditions, reductive dechlorination is a common pathway, where chlorine atoms are sequentially replaced by hydrogen atoms. ascelibrary.orgfrontiersin.org This process is often cometabolic, meaning it occurs in the presence of a primary substrate that the microorganisms use for energy. epa.gov

Under aerobic (oxygen-rich) conditions, oxidative degradation can occur, often initiated by monooxygenase enzymes. epa.gov This can lead to the formation of chlorinated alcohols, aldehydes, and carboxylic acids. The specific biotransformation products of this compound are not documented, but analogies with other chlorinated alkanes suggest a variety of potential pathways. omicsonline.orgresearchgate.net For instance, the biotransformation of tetrachloroethylene (B127269) can lead to trichloroethylene, dichloroethylene, and vinyl chloride under methanogenic conditions. ascelibrary.org

Environmental Transport and Distribution Modeling

Predicting the movement and partitioning of chemicals like this compound throughout the environment is essential for assessing their potential reach and persistence. Mathematical models are key tools for this purpose.

Fugacity Models for Multimedia Partitioning

Fugacity models are widely used to predict the distribution of chemicals between different environmental compartments such as air, water, soil, and sediment. osti.gov Fugacity can be understood as the "escaping tendency" of a chemical from a particular phase. nih.gov These models use the physicochemical properties of a compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), to calculate its partitioning behavior at equilibrium. nih.gov

Level III fugacity models, for example, can simulate a steady-state, non-equilibrium system where a chemical is continuously emitted, transported between media, and degraded. osti.gov For a compound like this compound, with its expected volatility and lipophilicity, a fugacity model would likely predict significant partitioning to the atmosphere and to the organic carbon fraction of soils and sediments. nih.gov

Table 3: Input Parameters for Fugacity Modeling of this compound

| Property | Estimated Value | Significance for Fugacity Modeling |

| Molecular Weight | 223.95 g/mol | Basic input for all calculations |

| Vapor Pressure | Low to moderate | Influences partitioning into the air |

| Water Solubility | Low | Drives partitioning out of the water phase |

| Log Kow | High | Indicates a tendency to partition into organic matter and biota |

| Henry's Law Constant | Moderate to high | Governs the air-water exchange |

Note: Specific experimental values are not available; these are qualitative estimations based on structure.

Group Contribution Methods for Predicting Environmental Behavior based on Structure (e.g., partitioning coefficients, atmospheric oxidation rates)

Group contribution methods are valuable tools for estimating the physicochemical and environmental fate properties of a chemical when experimental data are lacking. wikipedia.orgsemanticscholar.org These methods are based on the principle that the properties of a molecule can be calculated by summing the contributions of its individual functional groups. wikipedia.orgsemanticscholar.org

For this compound, properties such as boiling point, vapor pressure, water solubility, and the octanol-water partition coefficient (Kow) can be estimated using various group contribution methods like those developed by Joback and Reid or Constantinou and Gani. wikipedia.org Similarly, quantitative structure-activity relationship (QSAR) models can be used to predict environmental fate parameters, such as the rate constant for atmospheric oxidation by hydroxyl radicals. nih.govacs.orgnih.gov These models correlate the chemical's structure with its reactivity. For instance, the number and position of chlorine atoms on the alkane chain would be key inputs for such a model. acs.orgacs.org

Simulation of Chemical Migration within Environmental Systems

The migration of chemical compounds within environmental systems is a complex process governed by a substance's physical and chemical properties, as well as the characteristics of the surrounding environment. Due to the scarcity of direct experimental data for this compound, simulation models provide a valuable tool for predicting its environmental distribution. These models typically utilize parameters such as a compound's water solubility, vapor pressure, and octanol-water partition coefficient (Kow) to estimate its partitioning between air, water, soil, and biota.

For chlorinated alkanes, which share structural similarities with this compound, fugacity-based models are often employed to simulate their environmental fate. nih.gov Fugacity, a measure of a chemical's escaping tendency from a particular phase, helps to predict the direction and rate of its movement between different environmental compartments.

Predicted Environmental Partitioning of a Representative Chlorinated Alkane

| Environmental Compartment | Predicted Distribution (%) | Key Influencing Factors |

| Air | Low | Low volatility due to higher molecular weight. |

| Water | Moderate | Limited water solubility, but potential for dissolution and transport in aquatic systems. |

| Soil and Sediment | High | High octanol-water partition coefficient (Kow) suggests strong adsorption to organic matter in soil and sediment. canada.ca |

| Biota | Moderate to High | Lipophilicity (high Kow) indicates a potential for bioaccumulation in fatty tissues of organisms. |

This table is a generalized prediction based on the properties of similar chlorinated alkanes and is intended for illustrative purposes. Actual distribution will vary based on specific environmental conditions.

Research on other chlorinated hydrocarbons has demonstrated the utility of numerical simulation software, such as the MT3DMS module in GMS, to model the migration and transformation of these pollutants in groundwater systems. researchgate.net These simulations can predict the development and movement of contaminant plumes over time, considering processes like advection, dispersion, and degradation. For a compound like this compound, such models would likely predict slow migration in groundwater due to its expected strong adsorption to subsurface materials.

Persistence in Environmental Systems

The persistence of a chemical in the environment refers to the length of time it remains in a particular environmental compartment before being broken down by chemical or biological processes. Chlorinated alkanes are generally considered to be persistent organic pollutants (POPs). researchgate.net Their carbon-chlorine bonds are strong, making them resistant to degradation. nih.gov

The environmental persistence of compounds like this compound is influenced by several factors:

Chemical Structure: The presence of multiple chlorine atoms and a branched structure can increase a molecule's resistance to microbial degradation. snu.ac.kr

Environmental Conditions: Factors such as temperature, pH, and the presence of specific microbial populations can affect the rate of degradation.

Abiotic Degradation: Processes such as hydrolysis and photolysis can contribute to the breakdown of chlorinated alkanes, although these processes are often slow for highly chlorinated compounds.

Biotic Degradation: Microorganisms can degrade some chlorinated alkanes, but the rate and extent of this degradation are highly variable and depend on the specific compound and the microbial community present. nih.gov Studies on other chlorinated alkanes have shown that biodegradation can be a significant removal pathway, but it is often slow. researchgate.net

Estimated Environmental Half-Lives for Analogous Chlorinated Alkanes

| Environmental Compartment | Estimated Half-Life Range | Primary Degradation Pathways |

| Air | Days to Weeks | Photolysis (reaction with hydroxyl radicals). |

| Water | Months to Years | Slow hydrolysis and microbial degradation. |

| Soil | Years to Decades | Microbial degradation (aerobic and anaerobic). |

| Sediment | Decades to Centuries | Anaerobic microbial degradation. |

This table provides estimated ranges based on data for various chlorinated alkanes and should be considered as an approximation for this compound.

The persistence of chlorinated alkanes in soil and sediment is a significant concern, as these compartments can act as long-term reservoirs, slowly releasing the compounds back into the environment. The high log Kow values for many chlorinated alkanes indicate a strong tendency to partition to organic matter, further contributing to their persistence in these matrices. canada.ca

Future Directions in Research on 1,1,1,3 Tetrachloro 4 Methylpentane

Development of Novel Synthetic Routes with Enhanced Sustainability

Future research into the synthesis of 1,1,1,3-tetrachloro-4-methylpentane is anticipated to pivot towards greener and more sustainable methodologies. Traditional chlorination methods often rely on harsh reagents and can lead to a mixture of products, posing separation and environmental challenges. ncert.nic.insavemyexams.com Modern synthetic chemistry is increasingly focused on atom economy, reduced waste, and the use of environmentally benign catalysts. cambridgescholars.com

One promising avenue is the exploration of catalytic chlorination processes. The use of novel catalysts, such as hypervalent iodine compounds, has shown potential for regioselective chlorination of alkanes and arenes, which could be adapted for the specific synthesis of this compound. google.com Furthermore, photocatalytic C-C bond formation and C-Cl activation using visible light offer mild and efficient alternatives to traditional thermal methods. numberanalytics.comacs.org These approaches could potentially allow for a more controlled and selective introduction of chlorine atoms, minimizing the formation of undesired byproducts. rsc.org

The development of flow chemistry systems for the synthesis of this compound could also enhance sustainability by improving reaction control, reducing reaction times, and enabling easier scale-up. Integrating these greener approaches could lead to more economical and environmentally friendly production methods for this compound. rsc.org

Advanced Mechanistic Studies on Reactivity and Selectivity

A deeper understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is crucial for its development as a useful chemical intermediate. The chlorination of alkanes is known to proceed via a free-radical chain mechanism , involving initiation, propagation, and termination steps. aakash.ac.inlibretexts.orgmasterorganicchemistry.comwikipedia.org The selectivity of this process is influenced by the relative stability of the resulting free radicals. libretexts.org